molecular formula C24H20ClN3O2 B11228643 1-(4-chlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclopentanecarboxamide

1-(4-chlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclopentanecarboxamide

Cat. No.: B11228643
M. Wt: 417.9 g/mol
InChI Key: BECSDHKIWOCOGP-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)cyclopentane-1-carboxamide is a complex organic compound that features a cyclopentane ring, a chlorophenyl group, and an oxazolo-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)cyclopentane-1-carboxamide typically involves multiple steps:

    Formation of the Oxazolo-Pyridine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a nucleophile.

    Formation of the Cyclopentane Ring: This can be synthesized through a series of cyclization reactions involving appropriate starting materials.

    Coupling Reactions: The final step involves coupling the oxazolo-pyridine moiety with the cyclopentane ring and the chlorophenyl group under specific conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)cyclopentane-1-carboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-Chlorophenyl)-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)cyclopentane-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Material Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The oxazolo-pyridine moiety may interact with enzymes or receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)cyclopentane-1-carboxamide: Similar in structure but may differ in the position of substituents or the nature of the functional groups.

    1-(4-Bromophenyl)-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)cyclopentane-1-carboxamide: Similar but with a bromine atom instead of chlorine.

    1-(4-Methylphenyl)-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)cyclopentane-1-carboxamide: Similar but with a methyl group instead of chlorine.

Uniqueness

1-(4-Chlorophenyl)-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)cyclopentane-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H20ClN3O2

Molecular Weight

417.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclopentane-1-carboxamide

InChI

InChI=1S/C24H20ClN3O2/c25-18-10-8-17(9-11-18)24(12-1-2-13-24)23(29)27-19-6-3-5-16(15-19)22-28-21-20(30-22)7-4-14-26-21/h3-11,14-15H,1-2,12-13H2,(H,27,29)

InChI Key

BECSDHKIWOCOGP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5

Origin of Product

United States

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